molecular formula C20H36ClN2OPRu B2519849 Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) CAS No. 863971-62-4

Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II)

Cat. No.: B2519849
CAS No.: 863971-62-4
M. Wt: 488.0 g/mol
InChI Key: RZCAJPSOQUIHSH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) is an organometallic compound that has generated significant interest due to its unique structural and chemical properties. This ruthenium-based compound is characterized by the presence of carbonyl, chloride, and hydrido ligands, along with a pyridine derivative modified with phosphinomethyl and diethylaminomethyl groups. The compound's configuration allows for versatile applications in various fields, including catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) typically involves the coordination of ruthenium with the respective ligands under controlled conditions. A common synthetic route includes the reaction of a ruthenium precursor such as ruthenium trichloride with the organic ligand 6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine in the presence of carbon monoxide. The reaction is often carried out under an inert atmosphere, at elevated temperatures, to facilitate the formation of the desired complex.

Industrial Production Methods

Industrial production methods may involve scaling up the above synthetic routes while ensuring the reaction conditions are tightly controlled for consistent yield and purity. The use of high-pressure reactors and continuous flow systems can help achieve better control over the reaction parameters, leading to efficient and safe production of the compound.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) can participate in various types of chemical reactions, including:

  • Oxidation: : The compound can undergo oxidative addition reactions.

  • Reduction: : It can be involved in reductive elimination processes.

  • Substitution: : Ligand exchange reactions with other coordinating species.

Common Reagents and Conditions Used

  • Oxidation Reactions: : These often require oxidizing agents like oxygen or hydrogen peroxide, under mild to moderate temperatures.

  • Reduction Reactions: : Reducing agents such as hydrogen gas or hydrides may be employed, typically under controlled pressure and temperature.

  • Substitution Reactions: : Various nucleophiles or electrophiles can induce substitution reactions, often necessitating specific solvents and temperature controls.

Major Products Formed

The major products of these reactions depend on the reaction pathway:

  • Oxidative addition: : Leads to more oxidized forms of the ruthenium complex.

  • Reductive elimination: : Results in reduced states of the ruthenium center, often regenerating the original compound or forming new complexes.

  • Substitution: : Forms new ruthenium complexes with different ligand environments.

Scientific Research Applications

Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) finds applications in:

  • Chemistry: : Used as a catalyst in various organic transformations, including hydrogenation and carbonylation reactions.

  • Biology and Medicine: : Research into its potential as an anticancer agent due to its unique interaction with biological molecules.

  • Industry: : Utilized in the development of advanced materials and coatings, leveraging its stability and reactivity.

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects

The compound exerts its effects primarily through coordination chemistry. The central ruthenium atom can interact with substrates in catalytic cycles, facilitating various transformations.

Molecular Targets and Pathways Involved

The molecular targets often include organic substrates like alkenes and alkynes. The pathways involve oxidative addition and reductive elimination steps that allow for the conversion of these substrates into valuable products.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to other ruthenium complexes, Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) is unique due to its specific ligand structure, which imparts distinct reactivity and stability characteristics.

List of Similar Compounds

  • Tris(triphenylphosphine)ruthenium(II) chloride

  • Ruthenium(II) carbonyl chloride dimer

  • Carbonylhydridotris(triphenylphosphine)ruthenium(II)

By comparing these compounds, it's evident that the specific ligand environment in Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) offers unique catalytic properties and reactivity profiles, making it a valuable addition to the organometallic chemistry toolkit.

Properties

CAS No.

863971-62-4

Molecular Formula

C20H36ClN2OPRu

Molecular Weight

488.0 g/mol

IUPAC Name

carbon monoxide;chloro(hydrido)ruthenium;N-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]-N-ethylethanamine

InChI

InChI=1S/C19H35N2P.CO.ClH.Ru.H/c1-9-21(10-2)14-16-12-11-13-17(20-16)15-22(18(3,4)5)19(6,7)8;1-2;;;/h11-13H,9-10,14-15H2,1-8H3;;1H;;/q;;;+1;/p-1

InChI Key

RZCAJPSOQUIHSH-UHFFFAOYSA-M

SMILES

CCN(CC)CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C.[C-]#[O+].Cl[Ru]

Canonical SMILES

CCN(CC)CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C.[C-]#[O+].Cl[RuH]

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.